molecular formula C9H10FN3O B2714315 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-25-0

5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2714315
CAS No.: 2034606-25-0
M. Wt: 195.197
InChI Key: YYCKCOGMDQZULL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as functionalized bicyclo[2.2.1]heptanes, has been reported. A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of these compounds . Another approach to bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction .

Scientific Research Applications

Fluoropyrimidine Compounds in Cancer Research

Fluoropyrimidines, particularly 5-FU and capecitabine, are widely used in cancer treatment, targeting a variety of cancers including gastrointestinal, breast, and head and neck cancers. These compounds act as antimetabolites, disrupting cellular DNA and RNA synthesis, which is crucial for cancer cell proliferation.

Mechanism of Action and Activation

  • Capecitabine Activation : Capecitabine, a novel oral fluoropyrimidine carbamate, is designed to be converted to 5-FU selectively in tumors through a cascade of three enzymes. This selective activation aims to maximize antitumor activity while minimizing systemic toxicity. The design of capecitabine leverages the unique tissue localization of carboxylesterase, cytidine deaminase, and thymidine phosphorylase to achieve tumor-selective drug activation and efficacy (Miwa et al., 1998).

Cardiotoxicity and Cellular Effects

  • Cardiotoxicity of Fluoropyrimidines : While fluoropyrimidines are effective in cancer treatment, they can induce cardiotoxicity, a potentially life-threatening condition. The mechanisms proposed include coronary vasospasm and direct toxicity to endothelium and cardiomyocytes. Awareness and management of fluoropyrimidine-induced cardiotoxicity are crucial for the safe use of these drugs in cancer therapy (Depetris et al., 2018).

Tumor Selective Delivery and Efficacy

  • Tumor Selective Delivery by Capecitabine : Studies demonstrate that capecitabine achieves high concentrations of 5-FU within tumors, significantly higher than those in plasma or normal tissue. This selective delivery is attributed to the enzymatic conversion process, predominantly occurring within tumor tissue, showcasing the therapeutic potential of capecitabine in delivering effective chemotherapy while reducing systemic exposure and toxicity (Ishikawa et al., 1998).

Biochemical Analysis

Cellular Effects

The cellular effects of 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane are not fully understood due to the limited available research. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Properties

IUPAC Name

5-(5-fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCKCOGMDQZULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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